



Application Notes and Protocols for Peroxy Orange 1 in Live Cell Imaging

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxy Orange 1 (PO1) is a highly selective, cell-permeable fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) in living cells.[1] Its utility in live-cell imaging stems from a specific chemical reaction with H₂O₂, which converts the probe from a low-fluorescent state to a brightly fluorescent orange state, enabling real-time monitoring of cellular H₂O₂ dynamics.[2][3] This probe is particularly valuable for investigating the roles of H₂O₂ in various physiological and pathological processes, including immune responses, growth factor signaling, and oxidative stress.[3]

The mechanism of **Peroxy Orange 1** relies on a boronate deprotection strategy. The boronate group effectively "cages" the fluorophore, quenching its fluorescence. In the presence of H_2O_2 , the boronate is oxidized to a phenol, releasing the fluorophore and causing a significant increase in fluorescence. This reaction is highly specific for H_2O_2 over other reactive oxygen species (ROS), such as superoxide, nitric oxide, and hypochlorite, making it a powerful tool for dissecting the complex chemistry of oxidative signaling.

Peroxy Orange 1 is compatible with common green fluorescent probes, such as those based on Green Fluorescent Protein (GFP) or Aminophenyl Fluorescein (APF), allowing for multicolor imaging experiments to simultaneously visualize different cellular components or events.



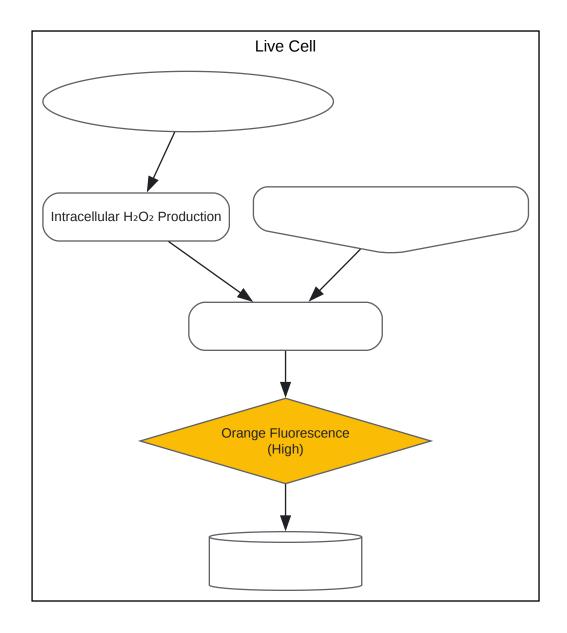
Physicochemical and Spectral Properties

Property	- Value	Reference
Molecular Weight	521.41 g/mol	
Formula	C32H32BNO5	_
Excitation Wavelength	543 nm	_
Emission Wavelength	565 nm (peak), range: 545 - 750 nm	
Solubility	Soluble in DMSO (up to 10 mM)	_
Storage	Store at -20°C	_

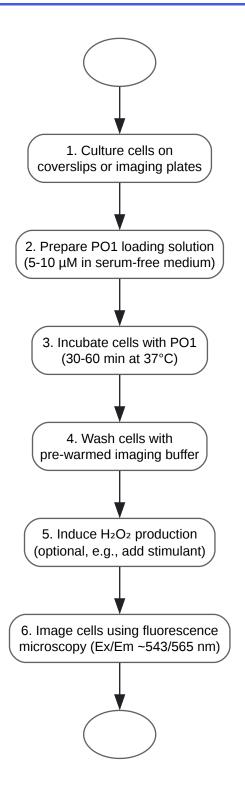
Signaling Pathway and Detection Mechanism

The detection of hydrogen peroxide by **Peroxy Orange 1** involves a specific chemical transformation that leads to a fluorescent signal. This mechanism allows for the investigation of various signaling pathways where H₂O₂ acts as a second messenger. For instance, in response to growth factor stimulation (e.g., EGF), intracellular H₂O₂ levels can rise, a process that can be visualized using **Peroxy Orange 1**. Similarly, during the phagocytic respiratory burst in immune cells like macrophages, H₂O₂ is produced, and **Peroxy Orange 1** can be used to monitor this process.









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